molecular formula C7H7N3O B15200529 2-Amino-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

2-Amino-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B15200529
M. Wt: 149.15 g/mol
InChI Key: GQWOSWFOAMNCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by its molecular structure, which includes an amino group, a methyl group, a keto group, and a nitrile group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors, such as the reaction of a suitable diketone with an amine under acidic conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to remove any impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can convert the nitrile group to an amine.

  • Substitution: The compound can participate in substitution reactions, where one of the substituents on the pyridine ring is replaced by another group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction typically results in the formation of amines.

  • Substitution: Substitution reactions can produce a wide range of derivatives, depending on the substituent introduced.

Scientific Research Applications

2-Amino-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to understand the behavior of pyridine derivatives in biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

  • 2-Amino-4-methylpyridine

  • 3-Cyanopyridine

  • 6-Amino-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Properties

IUPAC Name

2-amino-4-methyl-6-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-2-6(11)10-7(9)5(4)3-8/h2H,1H3,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWOSWFOAMNCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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